

Spectroscopic Characterization of 4,4'-Biphenyldicarbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4,4'-BIPHENYLDICARBONITRILE

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This technical guide provides a comprehensive overview of the spectroscopic data for **4,4'-biphenyldicarbonitrile**, a vital intermediate in the synthesis of various functional materials and pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure

IUPAC Name: **4,4'-Biphenyldicarbonitrile**^[1] Synonyms: 4,4'-Dicyanobiphenyl, [1,1'-Biphenyl]-4,4'-dicarbonitrile^[1] CAS Number: 1591-30-6^[2]^[3] Molecular Formula: C₁₄H₈N₂^[1]^[2]^[3] Molecular Weight: 204.23 g/mol ^[1]^[4]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4,4'-biphenyldicarbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.85 - 7.75	m	-	8H, Aromatic Protons

Solvent: CDCl_3 . Instrument: Varian A-60D or equivalent.[1]

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
143.9	C-C (ipso-carbon of biphenyl)
132.8	CH (aromatic)
128.0	CH (aromatic)
118.5	$\text{C}\equiv\text{N}$ (nitrile carbon)
112.5	C-CN (ipso-carbon attached to nitrile)

Solvent: Not specified in the available data. Source of Sample: Eastman Organic Chemicals, Rochester, New York.[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
2228	Strong	$\text{C}\equiv\text{N}$ stretch (nitrile)
1605	Medium	$\text{C}=\text{C}$ stretch (aromatic ring)
1491	Medium	$\text{C}=\text{C}$ stretch (aromatic ring)
824	Strong	C-H out-of-plane bend (para-disubstituted benzene)

Technique: KBr-Pellet or Thin Solid Film.[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
204	100	[M] ⁺ (Molecular ion)
203	15	[M-H] ⁺
177	10	[M-CN] ⁺
152	8	[M-2CN] ⁺

Source: NIST Mass Spectrometry Data Center.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 5-25 mg of **4,4'-biphenyldicarbonitrile** for ¹H NMR and 20-50 mg for ¹³C NMR.[\[5\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[\[5\]](#)[\[6\]](#)
- To ensure a homogeneous solution, gently vortex or sonicate the mixture.[\[5\]](#)
- If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
- Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[\[5\]](#)
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[\[6\]](#)
- Cap the NMR tube securely.[\[5\]](#)

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.[5]
- Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[5]
- Tune and match the probe to the appropriate nucleus (^1H or ^{13}C).[5]
- Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

IR Spectroscopy (Thin Solid Film Method)

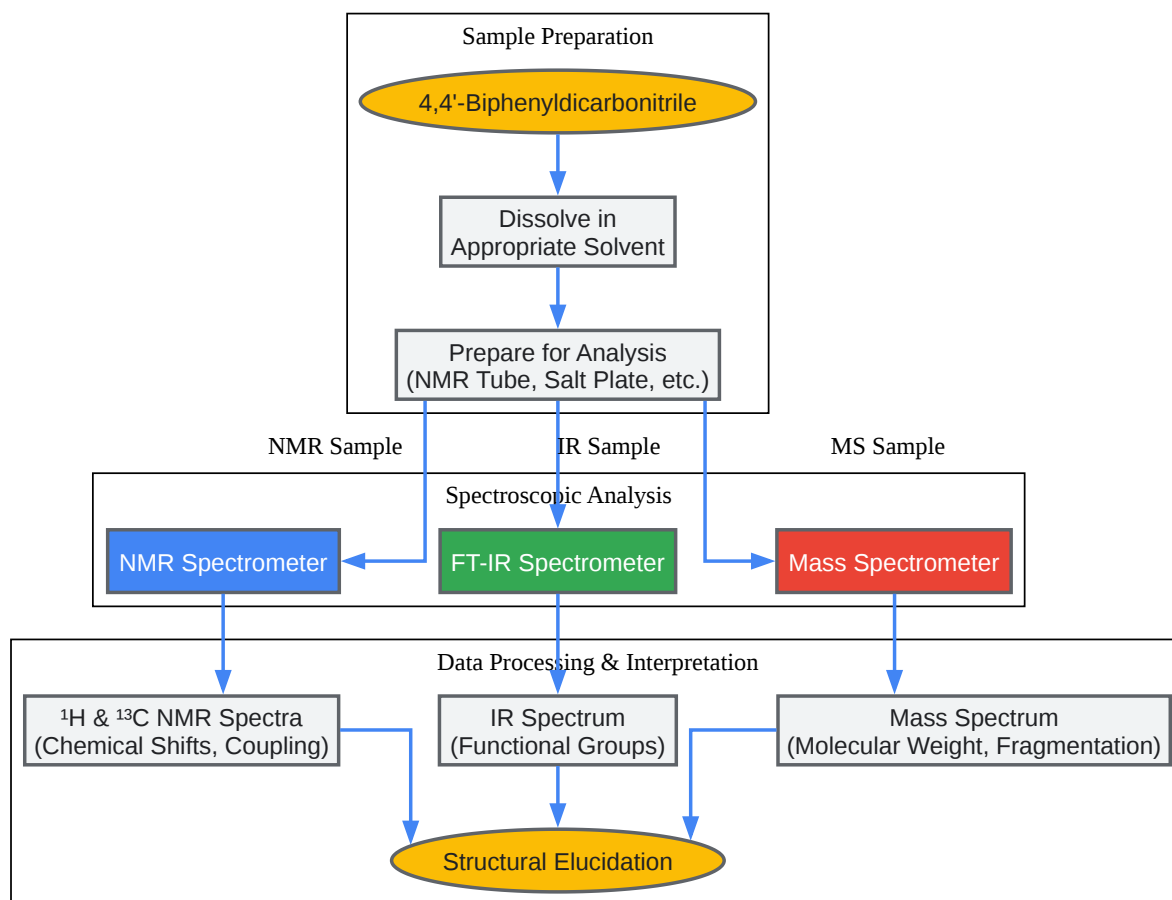
- Dissolve a small amount (approximately 50 mg) of **4,4'-biphenyldicarbonitrile** in a few drops of a volatile solvent like methylene chloride or acetone.[7]
- Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[7]
- Using a pipette, apply a drop of the prepared solution to the surface of the salt plate.[7]
- Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[7]
- Place the salt plate in the sample holder of the FT-IR spectrometer.[7]
- Acquire the infrared spectrum. The typical range for mid-IR is $4000\text{--}400\text{ cm}^{-1}$.
- If the signal is too weak, add another drop of the solution to the plate, allow it to dry, and re-acquire the spectrum. If the signal is too strong, clean the plate and prepare a more dilute solution.[7]
- After analysis, clean the salt plate with a dry organic solvent (e.g., acetone) and return it to a desiccator.[8]

Mass Spectrometry (Electron Ionization)

- Introduce a small amount of the solid **4,4'-biphenyldicarbonitrile** sample into the mass spectrometer, typically via a direct insertion probe.
- Heat the probe to vaporize the sample into the gas phase within the ion source under a high vacuum.[9]
- Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization, forming a radical cation (molecular ion).[10]
- The molecular ion and any fragment ions formed are accelerated by an electric field.[9][11]
- The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or a quadrupole).[9][11]
- A detector records the abundance of each ion at a specific m/z value.[11]
- The resulting data is plotted as a mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.[10]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4,4'-biphenyldicarbonitrile**.



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Caption: General workflow for spectroscopic analysis of **4,4'-biphenyldicarbonitrile**.

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